Chlorhydrate de N-Désméthylclomipramine

Vue d'ensemble

Description

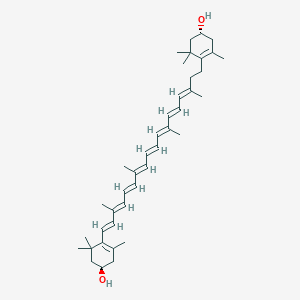

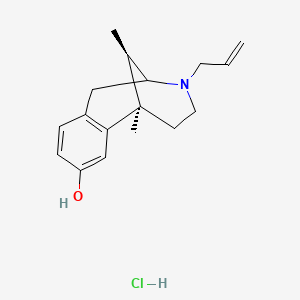

Le chlorhydrate de N-désméthylclomipramine est un métabolite principal de l'antidépresseur tricyclique clomipramine. Il est reconnu pour son rôle important dans l'activité pharmacologique de la clomipramine, en particulier dans l'inhibition de la recapture de la norépinéphrine . Ce composé est souvent étudié pour ses effets thérapeutiques potentiels et son rôle dans le métabolisme de la clomipramine.

Applications De Recherche Scientifique

N-Desmethylclomipramine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of clomipramine and its metabolites.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.

Medicine: Research focuses on its potential therapeutic effects in treating conditions such as depression, obsessive-compulsive disorder, and other psychiatric disorders.

Mécanisme D'action

Target of Action

N-Desmethyl Clomipramine Hydrochloride is a primary plasma metabolite of Clomipramine . Clomipramine is a tricyclic antidepressant (TCA) that primarily targets the serotonin and norepinephrine reuptake transporters . It is a potent inhibitor of serotonin and norepinephrine reuptake . The active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs .

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an overall increase in serotonergic and noradrenergic neurotransmission . This can affect various biochemical pathways, particularly those involved in mood regulation. Chronic use of TCAs also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .

Pharmacokinetics

Clomipramine is rapidly absorbed from the gastrointestinal tract and is demethylated in the liver to its primary active metabolite, desmethylclomipramine . The pharmacokinetics of clomipramine and desmethylclomipramine may be capacity-limited, displaying nonlinear characteristics . With multiple dosing, plasma concentrations of desmethylclomipramine are greater than clomipramine .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the inhibition of reuptake can have various effects at the molecular and cellular levels. In depressed individuals, clomipramine exerts a positive effect on mood .

Analyse Biochimique

Biochemical Properties

N-Desmethyl Clomipramine Hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an inhibitor of norepinephrine reuptake, which is a key mechanism in its antidepressant effects . The compound also interacts with serotonin transporters, albeit to a lesser extent than its parent compound, clomipramine . These interactions are crucial for its role in modulating neurotransmitter levels in the brain, which in turn affects mood and behavior.

Cellular Effects

N-Desmethyl Clomipramine Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of neurons by altering the levels of neurotransmitters such as norepinephrine and serotonin . This modulation of neurotransmitter levels can lead to changes in cell signaling pathways, which can impact gene expression and cellular metabolism. Additionally, the compound has been observed to induce changes in the expression of certain genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of N-Desmethyl Clomipramine Hydrochloride involves its binding to norepinephrine and serotonin transporters, inhibiting their reuptake activity . This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound also interacts with various receptors, including adrenergic and serotonergic receptors, which further modulates its effects on neurotransmission . Additionally, N-Desmethyl Clomipramine Hydrochloride has been shown to affect the activity of certain enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Clomipramine Hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . In in vitro studies, the effects of the compound on cellular function have been shown to persist for several hours after administration, with a gradual decline in activity over time . In in vivo studies, the compound has been observed to have long-term effects on neurotransmitter levels and behavior, with some effects persisting for days or even weeks after administration .

Dosage Effects in Animal Models

The effects of N-Desmethyl Clomipramine Hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have antidepressant effects, improving mood and behavior in animal models of depression . At higher doses, the compound can induce adverse effects, including sedation, motor impairment, and changes in cardiovascular function . These dose-dependent effects highlight the importance of careful dosage selection in research and therapeutic applications.

Metabolic Pathways

N-Desmethyl Clomipramine Hydrochloride is involved in several metabolic pathways, including hydroxylation and demethylation . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, before being excreted in the urine . The metabolic pathways of N-Desmethyl Clomipramine Hydrochloride are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, N-Desmethyl Clomipramine Hydrochloride is transported and distributed by various mechanisms. The compound is highly bound to plasma proteins, which facilitates its transport in the bloodstream . It can also cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and heart, where it can accumulate and exert its effects .

Subcellular Localization

N-Desmethyl Clomipramine Hydrochloride is localized to various subcellular compartments, including the cytoplasm and the nucleus . The compound can interact with intracellular receptors and enzymes, modulating their activity and function . Additionally, N-Desmethyl Clomipramine Hydrochloride can undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity within cells . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de N-désméthylclomipramine est synthétisé par déméthylation de la clomipramine. Le processus implique l'élimination d'un groupe méthyle de l'atome d'azote de la clomipramine. Cette réaction est généralement effectuée à l'aide d'un agent de déméthylation tel que le tribromure de bore (BBr3) ou d'autres réactifs appropriés dans des conditions contrôlées .

Méthodes de production industrielle : En milieu industriel, la production de this compound implique des procédés de déméthylation à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des techniques avancées telles que les réacteurs à flux continu et les systèmes automatisés pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de N-désméthylclomipramine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Halogènes, agents alkylants

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la quantification et l'identification de la clomipramine et de ses métabolites.

Biologie : Le composé est étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier son rôle dans l'inhibition de la recapture de la norépinéphrine.

Médecine : La recherche porte sur ses effets thérapeutiques potentiels dans le traitement de maladies telles que la dépression, le trouble obsessionnel-compulsif et d'autres troubles psychiatriques.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition de la recapture de la norépinéphrine. Cette action augmente la concentration de norépinéphrine dans la fente synaptique, améliorant la neurotransmission et contribuant à ses effets antidépresseurs. Le composé interagit également avec d'autres systèmes de neurotransmetteurs, y compris la sérotonine et la dopamine, bien que dans une moindre mesure .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de N-désméthylclomipramine est similaire à d'autres antidépresseurs tricycliques et à leurs métabolites, tels que :

Désipramine : Un autre métabolite de l'imipramine, connu pour son inhibition de la recapture de la norépinéphrine.

Nortriptyline : Un métabolite de l'amitriptyline, également inhibiteur de la recapture de la norépinéphrine.

Norclomipramine : La forme libre de base du N-désméthylclomipramine, aux propriétés pharmacologiques similaires.

Unicité : Ce qui distingue le this compound, c'est son rôle spécifique en tant que métabolite de la clomipramine, contribuant de manière significative au profil pharmacologique global du médicament parent. Son interaction unique avec la recapture de la norépinéphrine en fait un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

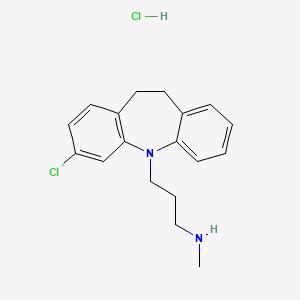

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

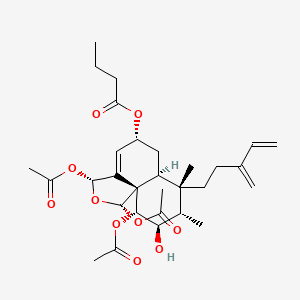

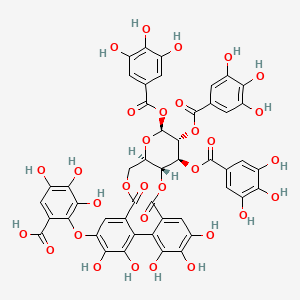

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)